Bismuth subgallate (CAS 99-26-3) is a coordination complex of trivalent bismuth with gallic acid, presenting as a dense, yellow, odorless powder.[1] It is characterized by its low solubility in water and alcohol, which is critical for its primary applications as a topical astringent, hemostatic agent, and internal deodorant.[1][2] Its value in procurement decisions stems from the combined therapeutic actions of its components: the astringent and antioxidant properties of gallic acid, and the antimicrobial and radiopaque properties of the bismuth ion.[1] This combination allows it to act locally with minimal systemic absorption, making it a staple in wound care formulations, gastrointestinal treatments, and as a functional additive in medical devices.[1][2]
Substituting Bismuth Subgallate with other bismuth salts or alternative astringents can lead to significant performance failures. Unlike more soluble salts such as bismuth subnitrate, Bismuth Subgallate's poor solubility is key to its safety profile, ensuring localized action with minimal systemic absorption and toxicity.[2] Replacing it with simple astringents like gallic acid or aluminum salts would eliminate the crucial antimicrobial and radiopaque benefits conferred by the bismuth ion.[1] Furthermore, other common hemostatic agents, such as ferric subsulfate, have different mechanisms of action and may not offer the same wound healing and tissue-tightening benefits.[1][3] The specific molecular structure of Bismuth Subgallate provides a unique combination of hemostasis, antisepsis, and radiopacity that is not replicated by a simple mixture of its components or by other individual compounds.[1]
In a study on hemostasis at palatal donor sites, the application of a Bismuth Subgallate paste resulted in a significantly shorter mean time to achieve complete hemostasis compared to the control group, which used moistened gauze pressure.[4] The Bismuth Subgallate group achieved hemostasis in an average of 2.6 minutes, while the control group required 7.2 minutes.[4] This demonstrates a clear, quantifiable advantage in a clinically relevant setting. A separate study on bleeding control after third molar extractions found that both Bismuth Subgallate and Bismuth Subsalicylate achieved hemostasis in an average of 1.97 minutes, compared to 3.52 minutes for the control group.[5] The mechanism is attributed to the activation of coagulation factor XII.[5][6]
| Evidence Dimension | Time to Hemostasis |
| Target Compound Data | 2.6 +/- 0.7 minutes |
| Comparator Or Baseline | Moistened Gauze Pressure (Control): 7.2 +/- 1.4 minutes |
| Quantified Difference | 64% reduction in hemostasis time |
| Conditions | Human patients at palatal donor sites for free soft tissue grafts. |
For applications in surgical, dental, or topical wound care, this compound significantly reduces bleeding time, improving procedural efficiency and patient outcomes compared to standard mechanical methods.
Bismuth compounds are preferred radiopaque fillers when a high level of contrast is required in medical devices. Bismuth is approximately twice as dense as the common alternative, barium sulfate.[7][8] Due to this higher density, a polymer compound with a 40% loading of a bismuth filler contains only about half the volume ratio of a 40% barium sulfate compound, yet it produces a brighter, sharper image.[7] This allows for higher loadings (e.g., 60% bismuth) while maintaining the base polymer's mechanical properties, which is often not feasible with barium sulfate.[7] This makes Bismuth Subgallate a strong candidate for applications demanding high visibility in thin-walled devices like neurovascular or cardiovascular catheters.[8][9]
| Evidence Dimension | Radiopaque Density (Specific Gravity) |
| Target Compound Data | Bismuth Compounds (e.g., Bismuth Trioxide, sp. gr. 8.9; Bismuth Subcarbonate, sp. gr. 8.0) |
| Comparator Or Baseline | Barium Sulfate (Industry Standard) |
| Quantified Difference | Bismuth compounds are ~2x denser than barium sulfate, enabling higher radiopacity at lower volume loadings. |
| Conditions | Compounding into polymers for medical device manufacturing. |
This allows for the design of thinner, more flexible medical devices with superior X-ray or fluoroscopy visibility, a critical factor for procedural success and safety in minimally invasive surgery.
While multiple bismuth salts show activity against Helicobacter pylori, their efficacy varies. In a comparative in-vitro study of 12 H. pylori strains, Colloidal Bismuth Subcitrate (CBS), a complex salt structurally related to Bismuth Subgallate, demonstrated a lower range of Minimum Inhibitory Concentrations (MICs) compared to Bismuth Subsalicylate (BSS).[10] The MIC range for CBS was 1 to 8 µg/mL, whereas the range for BSS was 4 to 32 µg/mL.[10] The MIC90 value (the concentration required to inhibit 90% of isolates) for CBS was 8 µg/mL, indicating more consistent potency across strains compared to other forms.[10] This suggests that complex bismuth salts like subgallate and subcitrate may offer greater antibacterial activity than the more common subsalicylate.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) Range against H. pylori |
| Target Compound Data | Colloidal Bismuth Subcitrate (CBS, as comparator): 1 - 8 µg/mL |
| Comparator Or Baseline | Bismuth Subsalicylate (BSS): 4 - 32 µg/mL |
| Quantified Difference | CBS shows a 4-fold lower minimum and maximum MIC compared to BSS, indicating higher potency. |
| Conditions | In-vitro agar dilution method against 12 strains of H. pylori. |
For developing pharmaceutical formulations targeting H. pylori, selecting a bismuth salt with lower and more consistent MIC values can lead to more effective therapies or allow for lower dosage requirements.
The demonstrated ability to reduce bleeding time significantly faster than mechanical pressure makes Bismuth Subgallate an ideal active ingredient for advanced hemostatic products used in surgery, emergency medicine, and chronic wound management.[4] Its astringent properties further help in contracting tissues and reducing secretions to facilitate healing.[1][2]
As a dense filler, Bismuth Subgallate is suited for incorporation into medical-grade polymers (e.g., polyurethanes, Pebax) to manufacture devices requiring high X-ray contrast.[7][8] Its performance advantage over barium sulfate allows for the production of thinner-walled, more flexible catheters for complex neurovascular and cardiovascular procedures where precise tracking is critical.[8][9]
Given its potent in-vitro activity against pathogens like H. pylori and Clostridium difficile, Bismuth Subgallate is a relevant API for therapies targeting gastrointestinal infections.[10][11] Its low solubility ensures localized action in the GI tract, differentiating it from more systemically absorbed alternatives and making it a candidate for combination therapies to overcome antibiotic resistance.[12]
The compound's ability to bind to and neutralize volatile sulfur compounds in the gut makes it highly effective as an internal deodorant.[1] This is a direct application for tablets and capsules designed to manage fecal odor for patients with colostomies or ileostomies, improving quality of life.[2]